An In-Depth Technical Guide to the Synthesis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
An In-Depth Technical Guide to the Synthesis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide, a valuable building block in pharmaceutical and medicinal chemistry. This document details the synthetic pathway, experimental protocols, and relevant chemical data, presented in a clear and structured format to aid in research and development.
Chemical Profile
A summary of the key chemical identifiers for the target compound is provided in the table below.
| Property | Value |
| Compound Name | N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide |
| CAS Number | 677327-29-6[1][2][3] |
| Molecular Formula | C11H15IN2O[1][2][3] |
| Molecular Weight | 318.16 g/mol [2] |
| Synonyms | 5-Iodo-3-methyl-2-(2,2,2-trimethylacetamido)pyridine; 5-Iodo-3-methyl-2-(pivaloylamino)pyridine; N-(5-iodo-3-methyl-2-pyridyl)pivalamide; N-(5-iodo-3-methylpyridin-2-YL)-2,2-dimethylpropanamide[1] |
Synthetic Pathway Overview
The synthesis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a multi-step process. The general synthetic strategy involves the preparation of a key intermediate, 2-amino-5-iodo-3-methylpyridine, followed by its N-acylation with pivaloyl chloride.
Caption: Synthetic pathway for N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide.
Experimental Protocols
This section provides detailed experimental procedures for each key step in the synthesis.
Step 1: Synthesis of 2-Amino-3-methyl-5-bromopyridine
This procedure is adapted from a patented method and involves the bromination of 2-amino-3-methylpyridine.
Materials:
-
2-Amino-3-methylpyridine
-
Acetic anhydride
-
Liquid bromine
-
Sodium hydroxide solution
-
Water
Procedure:
-
In a four-necked flask, combine 2-amino-3-methylpyridine and acetic anhydride.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography.
-
Once the reaction is complete, cool the solution to 20-25 °C.
-
Slowly add liquid bromine dropwise to the reaction mixture.
-
After the addition is complete, heat the reaction to 50-60 °C for 2-3 hours.
-
Add water to dissolve all solid materials.
-
Add sodium hydroxide solution dropwise and continue stirring for 30 minutes.
-
Filter the resulting precipitate, dry it, and recrystallize to obtain 2-amino-3-methyl-5-bromopyridine[4].
Step 2: Synthesis of 2-Amino-5-iodo-3-methylpyridine
Materials:
-
2-Amino-3-methyl-5-bromopyridine
-
Sodium iodide
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Dioxane
Procedure:
-
In a reaction vessel, combine 2-amino-3-methyl-5-bromopyridine, sodium iodide, and a catalytic amount of copper(I) iodide.
-
Add N,N'-dimethylethylenediamine as a ligand and dioxane as the solvent.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography or gas chromatography.
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield 2-amino-5-iodo-3-methylpyridine.
Step 3: Synthesis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
The final step is the N-acylation of the iodinated intermediate with pivaloyl chloride. The following is a general procedure based on the acylation of a similar aminopyridine derivative.
Materials:
-
2-Amino-5-iodo-3-methylpyridine
-
Pivaloyl chloride (Trimethylacetyl chloride)
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-amino-5-iodo-3-methylpyridine in dichloromethane in a reaction flask.
-
Add triethylamine to the solution to act as a base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride dropwise to the cooled solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction by thin-layer chromatography.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide[5].
Quantitative Data
While specific yield and analytical data for the complete synthesis of the title compound are not available in a single source, the following table summarizes typical yields for similar reaction types.
| Reaction Step | Starting Material | Product | Reagents | Typical Yield | Reference |
| Bromination | 2-Amino-3-methylpyridine | 2-Amino-3-methyl-5-bromopyridine | Acetic anhydride, Br2, NaOH | High | [4] |
| N-Acylation | 2-Amino-5-methylpyridine | 2,2-Dimethyl-N-(5-methylpyridin-2-yl)propanamide | Pivaloyl chloride, Triethylamine, DCM | 83% | [5] |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the N-acylation step.
Caption: General workflow for the N-acylation of 2-amino-5-iodo-3-methylpyridine.
This technical guide provides a foundational understanding of the synthesis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity. Standard laboratory safety procedures should be followed at all times.
References
- 1. CAS 677327-29-6 | N-(5-iodo-3-methyl-pyridin-2-YL)-2,2-dimethyl-propionamide - Synblock [synblock.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. N-(5-ヨード-3-メチル-ピリジン-2-イル)-2,2-ジメチル-プロピオンアミド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 5. Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
